1-(4-Aminobenzyl)guanidine

Overview

Description

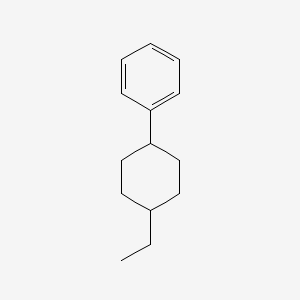

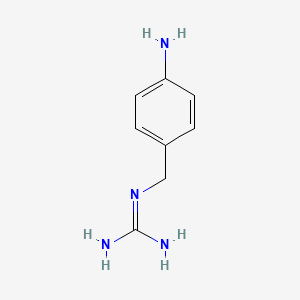

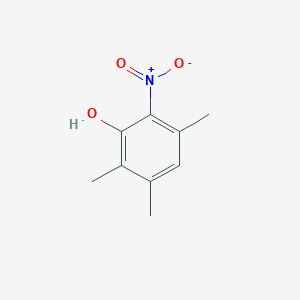

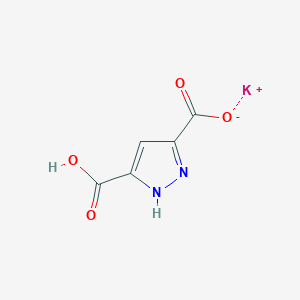

“1-(4-Aminobenzyl)guanidine” is a compound with the molecular formula C8H12N4 . It has a molecular weight of 164.21 g/mol . The compound is also known by other synonyms such as “2-[(4-aminophenyl)methyl]guanidine” and "MFCD11168300" .

Molecular Structure Analysis

The IUPAC name for “1-(4-Aminobenzyl)guanidine” is "2-[(4-aminophenyl)methyl]guanidine" . The InChI string representation is "InChI=1S/C8H12N4/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12)" . The canonical SMILES representation is "C1=CC(=CC=C1CN=C(N)N)N" .

Physical And Chemical Properties Analysis

“1-(4-Aminobenzyl)guanidine” has a molecular weight of 164.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 164.106196400 g/mol . The topological polar surface area is 90.4 Ų . The heavy atom count is 12 .

Scientific Research Applications

Role in Guanidine Natural Products

Guanidine is a versatile functional group found in many natural products . The guanidine group is present in nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources . The guanidine group’s ability to form hydrogen bonds, its planarity, and high basicity make it a very versatile functional group for compounds with biological activity .

Use in Synthesis of Acyclic Guanidines

The preparation of acyclic guanidines often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . This process is used in the synthesis of various guanidines.

Application in Guanidine-Containing Chiral Organocatalysts

Guanidine-containing chiral organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . These catalysts have been used in asymmetric organic transformation reactions.

Role in the Formation of Guanidine-Bearing Macrocyclic Polyketides

It was postulated that 4-guanidinobutanoic acid is the starter unit for the formation of guanidine-bearing macrocyclic polyketides, which have been isolated from Streptomycete and present anti-fungal activity .

Use in the Synthesis of Bicyclic Guanidine-Containing Compounds

Bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole have unique properties as superbases and have found application in organocatalysis .

Presence in Natural Guanidines from Microorganisms

Natural guanidines from microorganisms, such as saxitoxins and tetrodotoxins, bear arginine derivatives or guanidine groups derived from unique biosynthetic pathways . These toxins have direct implications for the monitoring of water quality and human and animal health .

Mechanism of Action

Target of Action

Guanidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Guanidine derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The exact mechanism of action of 1-(4-Aminobenzyl)guanidine would depend on its specific targets.

Biochemical Pathways

Guanidine derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and ion transport pathways . The specific pathways affected by 1-(4-Aminobenzyl)guanidine would depend on its specific targets and mode of action.

Pharmacokinetics

Guanidine derivatives are known to have diverse absorption, distribution, metabolism, and excretion (adme) properties . The specific ADME properties of 1-(4-Aminobenzyl)guanidine would depend on its chemical structure and physicochemical properties.

Result of Action

Guanidine derivatives are known to have a variety of effects, including modulation of enzyme activity, alteration of receptor signaling, and disruption of ion transport . The specific effects of 1-(4-Aminobenzyl)guanidine would depend on its specific targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of guanidine derivatives

properties

IUPAC Name |

2-[(4-aminophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXHWHMUFJELKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminobenzyl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

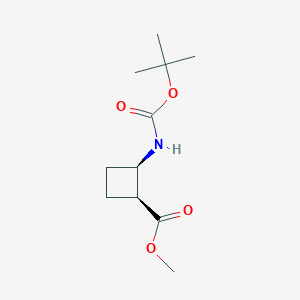

![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)

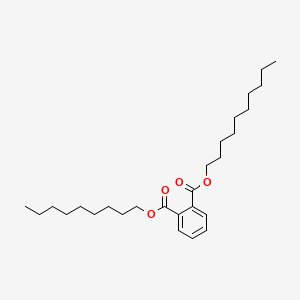

![1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B3394239.png)